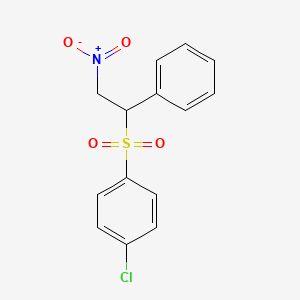![molecular formula C17H19N3 B14652373 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine CAS No. 40637-76-1](/img/structure/B14652373.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a 4-methylphenyl moiety. This compound is part of the broader class of diazenyl derivatives, known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of 4-methylaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpyrrolidine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of dyes, pigments, and other materials due to its stable diazenyl group.
Mechanism of Action
The mechanism by which 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, influencing the activity of the target molecules. The pyrrolidine ring’s structural features contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Fluorophenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}pyrrolidine
Comparison: Compared to its analogs, 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
40637-76-1 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-14-4-6-15(7-5-14)18-19-16-8-10-17(11-9-16)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
DGTOYMFXQMOVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


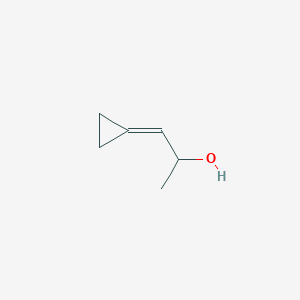
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

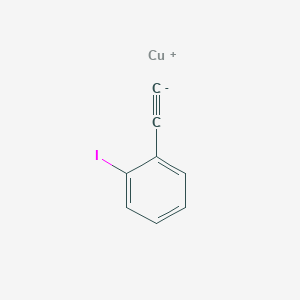
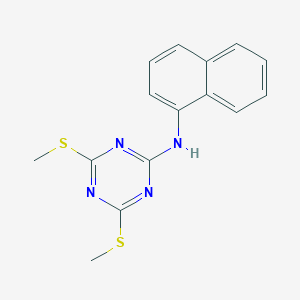
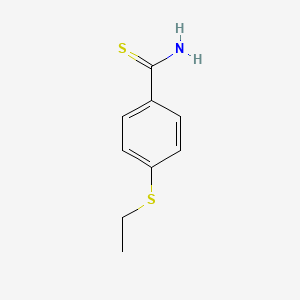
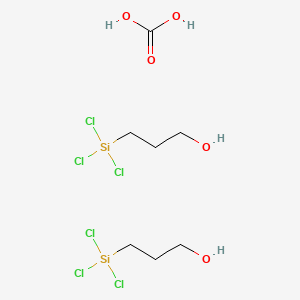
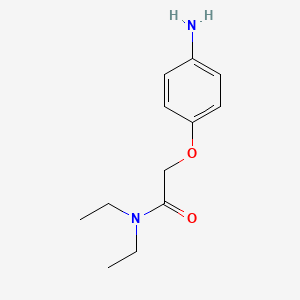
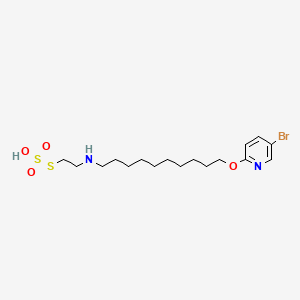

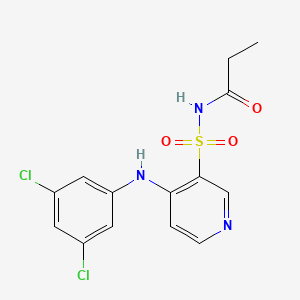
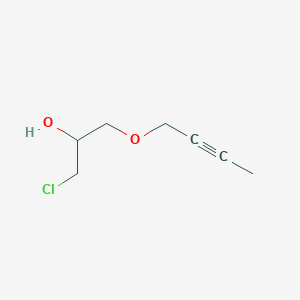
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
